An In-depth Technical Guide to 1-(Phenylamino)cyclopentanecarboxylic acid (CAS: 6636-94-8)
An In-depth Technical Guide to 1-(Phenylamino)cyclopentanecarboxylic acid (CAS: 6636-94-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Phenylamino)cyclopentanecarboxylic acid, a molecule of interest in synthetic and medicinal chemistry. We will delve into its synthesis, characterization, and potential applications, offering insights grounded in established chemical principles and methodologies.
Introduction and Molecular Overview
1-(Phenylamino)cyclopentanecarboxylic acid belongs to the class of N-aryl-α-amino acids. This structural motif is a cornerstone in the development of novel therapeutics and functional materials. The molecule incorporates a cyclopentyl scaffold, which imparts conformational rigidity, and a phenylamino group, which can engage in various intermolecular interactions, making it a valuable building block for drug discovery.
Table 1: Physicochemical Properties of 1-(Phenylamino)cyclopentanecarboxylic acid
| Property | Value | Source |
| CAS Number | 6636-94-8 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
Synthesis of 1-(Phenylamino)cyclopentanecarboxylic acid
The synthesis of N-aryl-α-amino acids can be approached through several established methodologies. For 1-(Phenylamino)cyclopentanecarboxylic acid, a plausible and efficient route is a variation of the Strecker synthesis or a direct N-arylation of 1-aminocyclopentanecarboxylic acid. Below, we outline a representative electrochemical synthesis, a modern and sustainable approach, based on procedures for analogous N-phenyl α-amino acids.[2]
Conceptual Synthetic Pathway: Electrochemical N-Arylation
The rationale for selecting an electrochemical approach lies in its mild reaction conditions, high efficiency, and avoidance of harsh reagents. The core of this method involves the generation of a reactive species from aniline that subsequently couples with the amino acid derivative.
Caption: Conceptual workflow for the electrochemical synthesis.
Detailed Experimental Protocol (Representative)
This protocol is adapted from the electrochemical synthesis of similar N-phenyl amino acid derivatives and should be optimized for the specific synthesis of 1-(Phenylamino)cyclopentanecarboxylic acid.[2]
Materials:
-
1-Aminocyclopentanecarboxylic acid
-
Aniline
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP)
-
Magnesium (Mg) anode
-
Platinum (Pt) cathode
-
Carbon dioxide (CO₂) gas
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Undivided electrochemical cell
-
DC power supply
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Cell Assembly: Assemble the undivided electrochemical cell with a magnesium anode and a platinum cathode.
-
Reaction Mixture Preparation: In the electrochemical cell, dissolve 1-aminocyclopentanecarboxylic acid (1 equivalent) and aniline (1.2 equivalents) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium perchlorate as the supporting electrolyte.
-
Electrolysis: Purge the solution with CO₂ for 15-20 minutes. Initiate constant current electrolysis at a current density of 15-20 mA/cm². Maintain the reaction temperature between 20-25 °C with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl to adjust the pH to ~2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(Phenylamino)cyclopentanecarboxylic acid.[2]
Characterization and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect to observe signals corresponding to the aromatic protons of the phenyl group (typically in the range of δ 6.5-7.5 ppm). The protons of the cyclopentyl ring will likely appear as multiplets in the aliphatic region (δ 1.5-2.5 ppm). A broad singlet for the amine proton (N-H) and a signal for the carboxylic acid proton (COOH) would also be anticipated, with the latter being highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum should show characteristic signals for the aromatic carbons, with the ipso-carbon attached to the nitrogen appearing at a distinct chemical shift. The quaternary carbon of the cyclopentyl ring attached to both the amino and carboxyl groups will be a key signal. The remaining cyclopentyl carbons and the carboxyl carbon will also have characteristic resonances.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
An N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).
-
A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 1-(Phenylamino)cyclopentanecarboxylic acid (C₁₂H₁₅NO₂), the expected molecular ion peak [M]⁺ would be at m/z 205.11. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Potential Applications and Biological Relevance
While specific biological studies on 1-(Phenylamino)cyclopentanecarboxylic acid are limited, the broader class of N-aryl amino acids has demonstrated significant pharmacological potential. These compounds are recognized for a variety of biological activities, including:
-
Antimicrobial and Antifungal Activity: N-phenyl amino acid derivatives have shown promising activity against various bacterial and fungal strains.[2] The presence of the phenylamino group can enhance the lipophilicity of the molecule, potentially facilitating its interaction with microbial cell membranes.
-
Anti-inflammatory and Analgesic Properties: The N-aryl amino acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Activity: Some N-substituted amino acids have been investigated for their potential as anticancer agents.[2]
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for targeting enzyme active sites. For instance, derivatives of 1-aminocyclopentanecarboxylic acid are known to interact with various enzymes.
Furthermore, this compound can serve as a crucial intermediate in the synthesis of more complex molecules. For example, similar structures are used in the preparation of pharmaceuticals like Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[3]
Caption: Potential applications of the core molecular structure.
Safety and Handling
Detailed toxicological data for 1-(Phenylamino)cyclopentanecarboxylic acid is not available. However, based on the safety data for structurally related compounds, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
1-(Phenylamino)cyclopentanecarboxylic acid is a versatile molecule with significant potential in medicinal chemistry and drug discovery. Its synthesis can be achieved through modern, efficient methods like electrochemistry. While further research is needed to fully elucidate its specific biological activities, the established pharmacological relevance of the N-aryl amino acid scaffold suggests that this compound and its derivatives are promising candidates for future investigation. This guide provides a foundational understanding for researchers and scientists working with this intriguing molecule.
References
-
Jadhav, A. H., et al. (2023). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. RSC Advances, 13(28), 19057-19064. Available from: [Link]
- Google Patents. (2011). Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates. US7956195B2.
- Google Patents. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. WO2010079405A2.
- Google Patents. (1979). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. FR2424898A1.
-
PubChem. (n.d.). 1-(Pentanoylamino)cyclopentane-1-carboxylic acid. Available from: [Link]
-
PubChem. (n.d.). 1-Phenylcyclopentanecarboxylic acid. Available from: [Link]
- Google Patents. (2010). N-amino-1,2-cyclopentane dicarboximide and its preparation method. CN100591667C.
-
Shaikh, et al. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2655-2660. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Available from: [Link]
-
ResearchGate. (2010). Synthesis and antitumor properties of amino acids acylated with 2-methyl-3-oxo-1-phenyl-1-cyclopentane carboxylic acid. Available from: [Link]
- Google Patents. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives. WO1987003278A2.
-
ResearchGate. (2014). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Available from: [Link]
- Google Patents. (1992). Method for crystallization of amino acids. US5118815A.
-
Bouzayen, M., et al. (1988). Intracellular Sites of Synthesis and Storage of 1-(Malonylamino)cyclopropane-1-Carboxylic Acid in Acer pseudoplatanus Cells. Plant Physiology, 88(3), 613-617. Available from: [Link]
-
Royal Society of Chemistry. (2024). Board news – Organic & Biomolecular Chemistry Blog. Available from: [Link]
-
PubMed. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Available from: [Link]
-
NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. Available from: [Link]
-
Separation and Refining of Amino acids. (n.d.). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. Available from: [Link]
-
American Chemical Society. (2025). Z-Amino Acids Present Innovative Antimicrobial and Antibiofilm Properties against Methicillin-Susceptible and. Available from: [Link]
-
Creation Ministries International. (2025). Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization. Available from: [Link]
-
克拉玛尔试剂. (n.d.). 1-PHENYLAMINO-CYCLOPENTANECARBOXYLIC ACID. Available from: [Link]
